(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the amino groups: Amination reactions using appropriate amine sources.
Attachment of the tosyl group: Tosylation reactions using tosyl chloride and a base.
Final coupling reactions: Coupling the methanone moiety with the thiophene derivative.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Purification techniques such as recrystallization or chromatography.
- Scale-up processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents.
Reduction: Reduction of the methanone group to an alcohol using reducing agents.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield nitro derivatives.
- Reduction may yield alcohol derivatives.
- Substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel materials: Used as a building block for polymers and advanced materials.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological assays: Used in the study of enzyme interactions and inhibition.
Drug development: Potential precursor for pharmaceutical compounds.
Medicine
Therapeutic agents: Investigated for anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
Dye and pigment production: Used in the synthesis of dyes and pigments.
Electronic materials: Component in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of (3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Amino-substituted aromatics: Compounds with amino groups attached to aromatic rings.
Tosylated compounds: Compounds with tosyl groups attached to various functional groups.
Uniqueness
(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[3-amino-5-(3-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-7-11-18(12-8-16)23(29)24-22(27)25(34(30,31)21-13-9-17(2)10-14-21)26(33-24)28-19-5-4-6-20(15-19)32-3/h4-15,28H,27H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHWZVWLTMQVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.